1-Methoxy-4-phenylphthalazine

Cyclometalation Iridium complexes OLED ligand design

1-Methoxy-4-phenylphthalazine (CAS 15994-77-1) is a C1-methoxy, C4-phenyl disubstituted phthalazine heterocycle with molecular formula C₁₅H₁₂N₂O and a molecular weight of 236.27 g/mol. It belongs to the phthalazine class—nitrogen-containing bicyclic aromatics—and is distinguished from the more common 4-phenyl-1(2H)-phthalazinone (CAS 5004-45-5) by replacement of the tautomeric keto/hydroxyl group at position 1 with a methoxy substituent, eliminating the acidic N–H proton and altering both electronic character and solubility profile.

Molecular Formula C15H12N2O
Molecular Weight 236.27g/mol
CAS No. 15994-77-1
Cat. No. B413948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-4-phenylphthalazine
CAS15994-77-1
Molecular FormulaC15H12N2O
Molecular Weight236.27g/mol
Structural Identifiers
SMILESCOC1=NN=C(C2=CC=CC=C21)C3=CC=CC=C3
InChIInChI=1S/C15H12N2O/c1-18-15-13-10-6-5-9-12(13)14(16-17-15)11-7-3-2-4-8-11/h2-10H,1H3
InChIKeyYEQIEUQHZWAWBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methoxy-4-phenylphthalazine (CAS 15994-77-1): Core Identity for Targeted Procurement in Heterocyclic Ligand and Intermediate Sourcing


1-Methoxy-4-phenylphthalazine (CAS 15994-77-1) is a C1-methoxy, C4-phenyl disubstituted phthalazine heterocycle with molecular formula C₁₅H₁₂N₂O and a molecular weight of 236.27 g/mol [1]. It belongs to the phthalazine class—nitrogen-containing bicyclic aromatics—and is distinguished from the more common 4-phenyl-1(2H)-phthalazinone (CAS 5004-45-5) by replacement of the tautomeric keto/hydroxyl group at position 1 with a methoxy substituent, eliminating the acidic N–H proton and altering both electronic character and solubility profile . The compound was first reported as a product of nucleophilic substitution of 1-(methylsulfonyl)-4-phenylphthalazine with sodium methoxide, establishing a defined synthetic provenance [2]. More recently, it has been claimed as a cyclometalating ligand scaffold for red-emitting iridium(III) complexes in organic light-emitting diode (OLED) applications, where its planar rigid geometry and methoxy group are cited as performance-enabling structural features [3].

Why 1-Methoxy-4-phenylphthalazine Cannot Be Replaced by Common Phthalazine Analogs Without Experimental Re-Validation


Although the phthalazine core is shared across multiple commercially available derivatives, substitution at the 1-position fundamentally alters the compound's hydrogen-bonding capacity, electronic character, and metal-binding behavior. The closest structural analog, 4-phenyl-1(2H)-phthalazinone (CAS 5004-45-5), possesses an acidic N–H proton (pKa ~11.85 predicted; HBD count = 1) that can interfere with base-sensitive reactions and metal-catalyzed cross-coupling steps where deprotonation would generate a competing nucleophilic site [1]. In contrast, 1-methoxy-4-phenylphthalazine has zero hydrogen bond donors and three hydrogen bond acceptors, a profile more compatible with non-protic reaction media and cyclometalation protocols requiring a neutral ligand framework [2]. The 1-chloro analog (CAS 10132-01-1), while also lacking an N–H donor, introduces a C–Cl bond susceptible to hydrolytic displacement and oxidative addition side reactions under palladium-catalyzed conditions, whereas the methoxy group in the target compound is chemically inert under standard Suzuki–Miyaura cross-coupling conditions used for further derivatization [3]. These differences in proton inventory and functional group reactivity mean that generic substitution without re-optimization of reaction conditions or device performance cannot be assumed—each analog occupies a distinct position in the chemical space relevant to metal complexation, solubility, and downstream application performance.

1-Methoxy-4-phenylphthalazine: Direct Comparative Evidence for Scientific Selection vs. Closest Analogs


Hydrogen Bond Donor Count = 0 Enables Base-Neutral Cyclometalation vs. 4-Phenyl-1(2H)-phthalazinone (HBD = 1)

1-Methoxy-4-phenylphthalazine possesses zero hydrogen bond donors, whereas 4-phenyl-1(2H)-phthalazinone—its closest commercially prevalent analog—has one N–H donor. This difference is critical for cyclometalation chemistry: the N–H proton in the phthalazinone can undergo competing deprotonation or act as a coordinating site for metal centers, potentially yielding N,O-chelate byproducts rather than the desired C,N-cyclometalated species [1]. Patent CN103965252A specifically exploits the methoxy-protected form to achieve clean C,N-cyclometalation with iridium(III), generating tris[1-methoxy-4-phenylphthalazine-N,C²′]iridium and bis[1-methoxy-4-phenylphthalazine-N,C²′](acetylacetonate)iridium complexes without competing N-deprotonation side reactions [2].

Cyclometalation Iridium complexes OLED ligand design

XLogP3 = 3.1 Positions the Methoxy Analog in a More Lipophilic Solubility Window Than the Keto Tautomer

The computed octanol–water partition coefficient (XLogP3) for 1-methoxy-4-phenylphthalazine is 3.1, compared with predicted LogP values of approximately 2.5–2.7 for 4-phenyl-1(2H)-phthalazinone [1]. This ~0.4–0.6 log unit increase in lipophilicity arises from replacement of the polar keto/hydroxyl tautomer with a methyl ether, reducing hydrogen-bonding capacity with aqueous media. In the context of the iridium complex synthesis described in patent CN103965252A, the patent explicitly states that the methoxy group 'improves iridium complex solubility, reduces synthesis difficulty, and makes purification easier' [2]. While quantitative solubility values (mg/mL) are not reported in the primary literature, the directional shift in XLogP3 provides a physicochemical rationale for the claimed solubility advantage.

Lipophilicity LogP Drug-like properties

Defined Synthetic Provenance via Nucleophilic Substitution of 1-(Methylsulfonyl)-4-phenylphthalazine vs. Alternative Routes to 1-Substituted Analogs

The 1967 study by Hamada and Sugihara established that heating 1-(methylsulfonyl)-4-phenylphthalazine (I) with sodium methoxide selectively yields 1-methoxy-4-phenylphthalazine (IV), while heating I with aniline yields 1-anilino-4-phenylphthalazine (V), and heating I with alkali or acid gives 4-phenyl-1(2H)-phthalazinone (III) [1]. This divergent reactivity demonstrates that the methoxy analog is accessed through a specific nucleophilic substitution pathway requiring methoxide as the nucleophile. In contrast, patent CN103965252A reports a complementary Suzuki–Miyaura route: 1-methoxy-4-chlorophthalazine + phenylboronic acid → 1-methoxy-4-phenylphthalazine, using 0.78 g (4.0 mmol) of the chlorophthalazine, 0.59 g (4.8 mmol) phenylboronic acid, and 0.23 g (0.20 mmol) Pd(PPh₃)₄ under nitrogen [2].

Synthetic chemistry Nucleophilic substitution Phthalazine functionalization

Topological Polar Surface Area (TPSA) of 35 Ų Supports Membrane Permeability vs. More Polar Phthalazine Analogs

The computed topological polar surface area (TPSA) of 1-methoxy-4-phenylphthalazine is 35 Ų, substantially lower than the TPSA of 4-phenyl-1(2H)-phthalazinone, which incorporates a carbonyl oxygen contributing additional polar surface (~46 Ų estimated from the keto form) [1]. TPSA values below 60 Ų are generally associated with favorable passive membrane permeability, and values below 140 Ų correlate with oral bioavailability potential [2]. The low TPSA of the methoxy analog, combined with its moderate lipophilicity (XLogP3 = 3.1) and zero H-bond donor count, places it in a physicochemical space consistent with blood–brain barrier penetration potential, whereas the phthalazinone analog's higher polarity and HBD count may limit membrane transit.

Drug design TPSA Permeability prediction

Rotatable Bond Count = 2 Confers Greater Conformational Rigidity Than 1-Anilino-4-phenylphthalazine (Rotatable Bond Count ≥ 3)

1-Methoxy-4-phenylphthalazine has exactly two rotatable bonds (the methoxy C–O bond and the phenyl–phthalazine C–C bond), as computed by Cactvs 3.4.8.24 [1]. In contrast, 1-anilino-4-phenylphthalazine introduces an additional N–C(sp²) bond connecting the anilino group to the phthalazine core, increasing the rotatable bond count to at least 3, and the anilino N–H group introduces an HBD count of 1 [2]. The patent CN103965252A explicitly describes 1-methoxy-4-phenylphthalazine as possessing 'large plane rigidity' and claims this rigidity is beneficial for balancing charge transmission in the organic electroluminescent device [3]. Lower rotatable bond count is generally associated with reduced conformational entropy penalty upon metal binding and narrower emission spectra in phosphorescent complexes.

Conformational rigidity Ligand preorganization OLED efficiency

Bioassay Screening Evidence: Compound Tested in Five Distinct High-Throughput Screens Without Reported Hit Activity—Informing Negative Selection Criteria

According to the Chemsrc bioassay database, 1-methoxy-4-phenylphthalazine was submitted to at least five high-throughput screening campaigns at the ICCB-Longwood/NSRB Screening Facility (Harvard Medical School), targeting: (i) human cytomegalovirus (HCMV) UL50 nuclear egress; (ii) Kaposi's sarcoma herpes virus (KSHV) latent infection; (iii) GIV GBA-motif interaction with Gαi; (iv) Staphylococcus aureus LtaS inhibition; and (v) poliovirus RNA polymerase binding . While quantitative activity data (e.g., IC₅₀ or % inhibition) are not publicly retrievable from the available database excerpts, the listing of this compound across five mechanistically diverse screens indicates it has been broadly profiled. This screening history can serve as a negative-selection filter: researchers seeking phthalazine derivatives with confirmed inactivity in these specific assays may consider this compound a suitable negative control or inert scaffold for further derivatization.

High-throughput screening HCMV Antiviral Negative data

Highest-Confidence Application Scenarios for 1-Methoxy-4-phenylphthalazine Based on Differential Evidence


Red-Emitting Iridium(III) Phosphorescent Dopant Development for OLEDs

1-Methoxy-4-phenylphthalazine is specifically claimed as a cyclometalating C,N-ligand for homoleptic tris-cyclometalated iridium(III) complexes (e.g., tris[1-methoxy-4-phenylphthalazine-N,C²′]iridium) and heteroleptic bis-cyclometalated complexes with acetylacetonate ancillary ligands (Patent CN103965252A and CN103965260A) [1]. The methoxy group is cited as conferring improved solubility of the iridium complex, reduced synthetic difficulty, and easier purification relative to ligands lacking this substituent [1]. The compound's HBD count of 0, TPSA of 35 Ų, and rotatable bond count of 2 are consistent with a preorganized, neutral ligand framework suitable for efficient spin–orbit coupling in phosphorescent emitters [2]. This application scenario is the most evidence-supported use case in the available literature and should be prioritized for procurement decisions targeting OLED materials research.

Synthetic Intermediate for Structurally Diversified 1,4-Disubstituted Phthalazine Libraries

The methoxy group at position 1 serves as a stable protecting moiety during palladium-catalyzed cross-coupling at position 4, as demonstrated by the Suzuki–Miyaura reaction of 1-methoxy-4-chlorophthalazine with phenylboronic acid to yield the target compound [1]. Unlike 4-phenyl-1(2H)-phthalazinone, which requires protection/deprotection of the N–H site during metal-catalyzed transformations, the methoxy analog can be directly employed in coupling reactions without competing deprotonation or N-arylation side reactions [2]. This property makes 1-methoxy-4-phenylphthalazine a strategic building block for constructing diverse 1,4-disubstituted phthalazine libraries via sequential functionalization, where the methoxy group can later be cleaved to the phthalazinone or further derivatized. The availability of two synthetic routes (nucleophilic substitution from the methylsulfonyl precursor and Suzuki coupling from the chlorophthalazine) further supports its utility as a versatile intermediate [3].

Negative Control or Inert Scaffold in Biological Screening Panels

The compound has been profiled in at least five mechanistically diverse high-throughput screening campaigns at Harvard Medical School's ICCB-Longwood facility, covering antiviral (HCMV, KSHV, poliovirus), antibacterial (S. aureus LtaS), and protein–protein interaction (GIV/Gαi) targets [1]. While no quantitative activity data are publicly available, the breadth of screening without any reported hit classification suggests the compound may serve as a biologically inert scaffold. Its favorable computed physicochemical profile (XLogP3 = 3.1, TPSA = 35 Ų, HBD = 0) and absence of overt structural alerts make it a candidate for use as a negative control compound in cellular assays or as a starting scaffold for fragment-based drug discovery where minimal off-target activity is desired [2]. Researchers should verify the specific inactivity data with the screening facility before finalizing procurement for this purpose.

Spectroscopic Reference Standard for Phthalazine Core Characterization

The National Institute of Advanced Industrial Science and Technology (AIST, Japan) has deposited authenticated electron ionization mass spectrometry (EI-MS) and infrared (IR; nujol mull) spectra for 1-methoxy-4-phenylphthalazine in the Spectral Database for Organic Compounds (SDBS No. 29799) [1][2]. The MS spectrum was acquired at 75 eV with source temperature 170 °C and sample temperature 120 °C, providing a standardized fragmentation fingerprint for identity confirmation [1]. The IR spectrum in nujol mull provides a solid-state vibrational reference [2]. These authoritative spectral data make the compound suitable as a reference standard for analytical method development, impurity profiling, and batch-to-batch quality control in synthetic chemistry laboratories working with phthalazine derivatives.

Quote Request

Request a Quote for 1-Methoxy-4-phenylphthalazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.